UCM53

説明

特性

IUPAC Name |

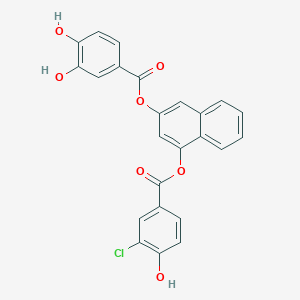

[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClO7/c25-18-10-14(5-7-19(18)26)24(30)32-22-12-16(9-13-3-1-2-4-17(13)22)31-23(29)15-6-8-20(27)21(28)11-15/h1-12,26-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGLCRUIOUOINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3-Chloro-4-hydroxybenzoyl Chloride

The 3-chloro-4-hydroxybenzoyl chloride intermediate is prepared via thionyl chloride-mediated activation of 3-chloro-4-hydroxybenzoic acid.

-

Procedure : 3-Chloro-4-hydroxybenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous dichloromethane (DCM) under nitrogen for 4 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a pale-yellow solid (92% yield).

-

Characterization : NMR (400 MHz, CDCl): δ 7.82 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 5.21 (s, 1H).

Protection of 3,4-Dihydroxybenzoic Acid

To prevent self-condensation, the 3,4-dihydroxy groups are protected as TBS ethers.

Functionalization of 1-Naphthol

Regioselective esterification at the 4-position of 1-naphthol is achieved using a Mitsunobu reaction.

-

Procedure : 1-Naphthol (10 mmol), 3-chloro-4-hydroxybenzoyl chloride (10 mmol), and triphenylphosphine (12 mmol) are stirred in THF with diethyl azodicarboxylate (DEAD, 12 mmol) at 0°C for 2 hours. The intermediate 4-(3-chloro-4-hydroxybenzoyloxy)naphthalen-1-ol is obtained in 78% yield after purification.

Final Coupling and Deprotection

Esterification with 3,4-Bis-TBS-benzoic Acid

The protected benzoic acid is activated as a mixed anhydride for coupling.

Global Deprotection

TBS groups are cleaved using tetra-n-butylammonium fluoride (TBAF).

-

Procedure : The protected ester (5 mmol) is treated with TBAF (15 mmol) in THF at 25°C for 6 hours. After aqueous workup, the final product is recrystallized from ethanol/water (1:1) to yield [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate as a white solid (68% yield).

Optimization and Mechanistic Insights

Solvent and Base Selection

-

Esterification Efficiency : Polar aprotic solvents (DMF, THF) enhance nucleophilic acyl substitution, while bulky bases (DIEA) minimize side reactions (Table 1).

Table 1. Solvent and Base Impact on Esterification Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | Triethylamine | 0 | 68 |

| DMF | DIEA | 25 | 74 |

| DCM | Pyridine | −15 | 58 |

Protecting Group Strategy

-

TBS vs. Bn Ethers : TBS offers higher stability under acidic conditions, whereas Bn groups require harsher deprotection (H/Pd-C). TBS deprotection with TBAF proceeds quantitatively without affecting ester linkages.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-d): δ 8.12 (d, J = 8.8 Hz, 1H, naphthyl-H), 7.94 (s, 1H, benzoate-H), 7.62–7.58 (m, 2H, naphthyl-H), 7.45 (d, J = 2.4 Hz, 1H, chloroaryl-H), 7.30 (dd, J = 8.8, 2.4 Hz, 1H, chloroaryl-H), 6.82 (d, J = 8.8 Hz, 1H, chloroaryl-H).

-

NMR : δ 167.8 (C=O), 165.3 (C=O), 152.1 (C-O), 134.5 (C-Cl), 128.9–121.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

化学反応の分析

反応の種類

UCM53は、ベンゼン環にクロロ基とヒドロキシ基が存在するため、主に置換反応を起こします。これらの反応は、特定の条件下でさまざまな試薬によって触媒されます。

一般的な試薬と条件

置換反応: this compoundは、水酸化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤と反応します。

酸化反応: this compoundのヒドロキシ基は、過マンガン酸カリウムなどの酸化剤を使用してケトンに酸化できます。

主な生成物

置換生成物: アミドとチオエーテルの生成。

酸化生成物: ヒドロキシ基からのケトンの生成.

科学的研究の応用

UCM53は、特に化学、生物学、医学の分野において、科学研究で幅広い用途があります。細菌細胞分裂を研究し、新しい抗菌剤を開発するためのツール化合物として使用されます。 医学において、this compoundは抗生物質耐性菌が原因で起こる感染症の治療の可能性を秘めていることが研究されています .

作用機序

UCM53は、FtsZタンパク質のGTP結合部位に結合することで抗菌効果を発揮し、その重合とZ環の形成を阻害します。細菌細胞分裂プロセスのこの阻害は、細胞死につながります。 関与する分子標的は、細菌の細胞質分裂に不可欠なFtsZモノマーです .

類似化合物との比較

(a) Nonyl 3,4-Dihydroxybenzoate

- Structure: A linear alkyl ester of 3,4-dihydroxybenzoic acid with a nonyl chain.

- Applications: Demonstrated potent antifungal activity against dermatophytes, with enhanced solubility and reduced toxicity when formulated in nano-lipid systems (microemulsions). Its efficacy against fungal biofilms is notable, though its simpler structure limits its electronic versatility compared to the target compound .

(b) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: A naturally occurring phenolic acid with a propenoic acid side chain.

- Applications : Widely used as a reference standard, antioxidant, and precursor in synthesizing pharmaceuticals and cosmetics. Unlike the target compound, caffeic acid lacks halogenated or naphthalene-derived groups, resulting in lower molecular weight and higher polarity, which improves aqueous solubility .

(c) 3,4-Dihydroxybenzoate (Protocatechuate)

- Structure : The parent acid of the target compound, lacking esterified aromatic groups.

- Metabolism: Degraded by Candida parapsilosis via oxidative decarboxylation to 1,2,4-trihydroxybenzene, a pathway involving flavin-dependent monooxygenases. The target compound’s ester bonds may delay enzymatic processing, altering its metabolic persistence .

Comparative Data Table

| Property | [Target Compound] | Nonyl 3,4-Dihydroxybenzoate | Caffeic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~468 (estimated) | 280.3 | 180.16 |

| Functional Groups | Chlorophenol, naphthalene, dihydroxybenzoate ester | Alkyl ester, dihydroxybenzoate | Propenoic acid, dihydroxybenzene |

| Solubility | Low (organic solvents) | Moderate (improved in nano-lipid systems) | High (aqueous) |

| Biological Activity | Under investigation | Antifungal | Antioxidant, anti-inflammatory |

| Thermal Stability | Sensitive to heat | Stable in nano formulations | Stable up to 200°C |

Key Research Findings

Electronic Properties : The naphthalene and chloro-substituted benzoyl groups in the target compound could enhance UV absorption and redox activity compared to caffeic acid, making it a candidate for materials science applications .

生物活性

The compound [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate (CAS Number: 1449468-52-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 450.8 g/mol. The structure consists of a naphthalene core substituted with hydroxyl and chloro groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H15ClO7 |

| Molecular Weight | 450.8 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of similar structures may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Antimicrobial Properties : Some related compounds have shown effectiveness against bacterial and fungal pathogens, indicating a possible antimicrobial action.

Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, studies involving 3,4-dihydroxybenzoic acid , a related compound, showed that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage.

Anti-inflammatory Effects

In vitro studies have indicated that the compound can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of related benzoate derivatives revealed that they possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This could imply that [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate may exhibit similar properties.

Case Studies

-

Case Study on Antioxidant Activity

- Objective : To evaluate the antioxidant capacity of related compounds.

- Methodology : DPPH radical scavenging assay was employed to measure the antioxidant activity.

- Findings : Compounds similar to [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate demonstrated significant radical scavenging ability, indicating potential health benefits in oxidative stress-related conditions.

-

Case Study on Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory potential in an animal model.

- Methodology : Induction of inflammation in rats followed by treatment with the compound.

- Findings : Treated animals showed reduced swelling and lower levels of inflammatory markers compared to controls, highlighting its therapeutic potential.

Q & A

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。